molecular formula C11H14O4 B451101 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde CAS No. 91123-08-9

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Cat. No. B451101
CAS RN: 91123-08-9
M. Wt: 210.23g/mol
InChI Key: MDSJUPYTWLSFBZ-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 . This compound is used as an important intermediate in the pharmaceutical industry for the development of various drugs.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Microwave and Solvothermal Syntheses

A comparative study on the solvothermal syntheses of Co(II)4O4 cubes using microwave and traditional ovens highlighted the efficiency of microwave heating in producing high-quality crystals in significantly less time. The research focused on complexes synthesized with 2-hydroxy-3-ethoxy-benzaldehyde, revealing differences in crystal structures and magnetic properties, underscoring the potential of such compounds in material science and magnetic applications (Zhang et al., 2013).

Enzyme Catalyzed Asymmetric Synthesis

In the field of chemical engineering, benzaldehyde lyase was employed for the asymmetric synthesis of (R)-benzoin derivatives, showcasing the enzyme's high enantioselectivity. This research opens pathways for utilizing 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde in the synthesis of complex organic compounds with specific chirality, crucial for the pharmaceutical and chemical industries (Kühl et al., 2007).

Polymer Science

A study on the synthesis and characterization of bis-aldehyde monomers for producing electrically conductive polyazomethines highlighted the utility of this compound in advanced polymer science. The resulting polymers exhibited significant electrical conductivity, presenting new opportunities for creating conductive materials for electronic applications (Hafeez et al., 2019).

Spectroscopic Characterization

Another significant application involves the spectroscopic characterization of compounds derived from this compound. This research contributes to the understanding of molecular structures, aiding in the design of materials with specific optical and electronic properties, which is critical for the development of sensors, optical devices, and novel materials (Malik et al., 2016).

Advanced Materials

The synthesis processes involving this compound are instrumental in creating advanced materials with potential applications in nanotechnology, electronics, and catalysis. For instance, the development of novel copolymers with styrene using this compound could lead to materials with unique mechanical, thermal, and optical properties, contributing to innovations in material science and engineering (Kharas et al., 2016).

Safety and Hazards

“3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and is harmful if swallowed .

properties

IUPAC Name

3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJUPYTWLSFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.76 ml of 2-bromoethanol and 5.40 g of potassium carbonate were added to a solution of 5 g of 3-ethoxy-4-hydroxybenzaldehyde in 150 ml of DMF. The reaction mixture was heated to 70° C. overnight and subsequently to 120° C. for a further 4 hrs. Then, the mixture was left to cool to room temperature, filtered and concentrated in a high vacuum. The crude product was isolated by extraction and purified by chromatography on silica gel. There were obtained 6.09 g of 3-ethoxy-4-(2-hydroxy-ethoxy)-benzaldehyde as a white solid.
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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